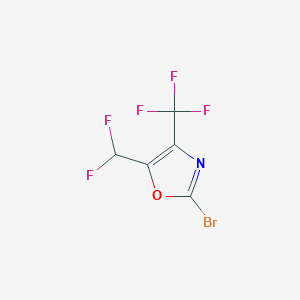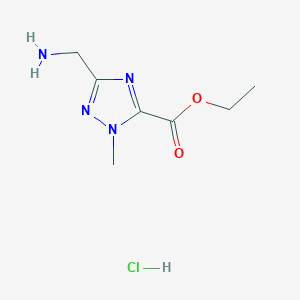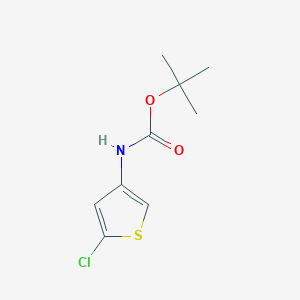![molecular formula C13H12F3NO B2927253 N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide CAS No. 2411298-09-2](/img/structure/B2927253.png)
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide, also known as TFP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TFP is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH by TFP leads to an increase in endocannabinoid levels, which has various physiological and biochemical effects.
Mechanism of Action
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's mechanism of action is based on its ability to inhibit FAAH, which is responsible for the degradation of endocannabinoids. Endocannabinoids are lipid-based signaling molecules that play a crucial role in various physiological processes, including pain, inflammation, and mood regulation. The inhibition of FAAH by N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide leads to an increase in endocannabinoid levels, which can provide therapeutic benefits.
Biochemical and Physiological Effects
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's inhibition of FAAH and subsequent increase in endocannabinoid levels has various biochemical and physiological effects. The increased levels of endocannabinoids can lead to reduced pain and inflammation, improved mood regulation, and reduced anxiety and depression. Additionally, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has several advantages for lab experiments, including its potency and selectivity for FAAH inhibition. N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's ability to increase endocannabinoid levels can provide insight into the role of endocannabinoids in various physiological processes. However, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's complex synthesis process and high cost can limit its use in lab experiments.
Future Directions
For N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide research include investigating its efficacy in various medical conditions, optimizing its synthesis process, and developing more potent and selective FAAH inhibitors. Additionally, N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's effects on the endocannabinoid system and its potential interactions with other signaling pathways require further investigation.
Synthesis Methods
The synthesis of N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide is a complex process that involves several steps. The initial step is the synthesis of the intermediate compound 1-(Trifluoromethyl)-2,3-dihydroinden-1-ol, which is then converted to N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide using prop-2-enamide. The synthesis of N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide requires specialized equipment and expertise, and it is not a straightforward process.
Scientific Research Applications
N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, anxiety, and depression. N-[1-(Trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide's ability to inhibit FAAH and increase endocannabinoid levels has been shown to have significant therapeutic potential in preclinical studies.
properties
IUPAC Name |
N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-2-11(18)17-12(13(14,15)16)8-7-9-5-3-4-6-10(9)12/h2-6H,1,7-8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKIMOTYMXLTKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC2=CC=CC=C21)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(3-phenylpropyl)propanamide](/img/no-structure.png)

![Methyl (E)-3-[(1S,2S,6R)-7-oxabicyclo[4.1.0]heptan-2-yl]prop-2-enoate](/img/structure/B2927173.png)
![2-(isopropylthio)-8,8-dimethyl-5-(5-methylthiophen-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2927176.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-9H-xanthene-9-carboxamide](/img/structure/B2927177.png)


![N-(2-Hydroxy-2-methylpropyl)-N-[(2-piperidin-1-ylphenyl)methyl]prop-2-enamide](/img/structure/B2927180.png)
![1-benzyl-6-hydroxy-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2927183.png)
![N-(2-(6-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2927185.png)


![2-[(4-Fluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2927190.png)
